molecular formula C5H10N2O3 B15306500 Methyl (2-amino-2-oxoethyl)glycinate

Methyl (2-amino-2-oxoethyl)glycinate

Cat. No.: B15306500
M. Wt: 146.14 g/mol
InChI Key: KUPWWXMOXSVIMW-UHFFFAOYSA-N
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Description

Methyl (2-amino-2-oxoethyl)glycinate is a synthetic amino acid derivative of significant interest in medicinal and organic chemistry research. This compound features a glycine backbone functionalized with a 2-amino-2-oxoethyl group on the nitrogen and a methyl ester, making it a versatile building block. The ester moiety, as seen in related compounds like glycine methyl ester, is a reactive handle for further synthetic modifications, such as hydrolysis to acids or amidation . The core structure of N-(2-amino-2-oxoethyl)glycine suggests its potential as a constrained peptidomimetic scaffold . Incorporating such non-proteinogenic amino acids into peptide chains is a established strategy to enhance metabolic stability and impose specific conformational constraints, which is crucial for developing therapeutic cyclic peptides and probing structure-activity relationships . Researchers can leverage this compound in the synthesis of complex heterocyclic systems, similar to how ethyl glycinate derivatives are used to create fused pyrazol-3-yl-pyrimidines and pyranones . Furthermore, the molecule's ability to act as a bidentate ligand may be valuable in metal-catalyzed reactions, analogous to the role of glycine esters in copper(II) catalysis for ester hydrolysis . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C5H10N2O3

Molecular Weight

146.14 g/mol

IUPAC Name

methyl 2-[(2-amino-2-oxoethyl)amino]acetate

InChI

InChI=1S/C5H10N2O3/c1-10-5(9)3-7-2-4(6)8/h7H,2-3H2,1H3,(H2,6,8)

InChI Key

KUPWWXMOXSVIMW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CNCC(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-[(carbamoylmethyl)amino]acetate can be synthesized through the reaction of glycine methyl ester with isocyanates. The reaction typically occurs under mild conditions, often in the presence of a base such as triethylamine. The process involves the nucleophilic attack of the amino group on the isocyanate, forming the carbamoylmethyl derivative.

Industrial Production Methods

Industrial production of methyl 2-[(carbamoylmethyl)amino]acetate may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, often involving the use of catalysts and controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(carbamoylmethyl)amino]acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where the carbamoylmethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

Methyl 2-[(carbamoylmethyl)amino]acetate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of various chemical products, including polymers and resins.

Mechanism of Action

The mechanism of action of methyl 2-[(carbamoylmethyl)amino]acetate involves its interaction with specific molecular targets. The carbamoylmethyl group can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Key Observations :

  • Reactivity: Methyl (2-amino-2-oxoethyl)glycinate undergoes nucleophilic attacks at its ester group, enabling cyclization (e.g., forming pyrazolo-triazines) . In contrast, methyl N-(indole)glycinate favors intramolecular amide bond formation .
  • Functional Groups: The presence of oxo and amino groups in this compound distinguishes it from simpler glycinate esters (e.g., methyl glycinate hydrochloride), which lack the oxo moiety .

DNA Interaction and Binding Modes

Comparative studies on DNA binding reveal significant differences between glycinate- and acetylacetonate (acac)-ligated complexes:

Ligand Type DNA Binding Mode Base-Pair Interactions Example Compounds Reference
Glycinate Minor groove binding Stabilizes WC pairing; no flipping Copper-gycinate complexes (e.g., compound 14)
Acetylacetonate Intercalation Base-pair flipping, terminal intercalation Copper-acac complexes (e.g., compound 03)

Notable Findings:

  • Glycinate ligands favor minor groove binding due to their smaller steric profile, while bulkier acac ligands induce intercalation by disrupting base pairs .
  • Methyl substituents on aromatic ligands (e.g., in compounds 10 and 19) hinder DNA interactions due to steric hindrance, regardless of the ligand type .

Q & A

Q. How to address low yields in peptide coupling reactions involving this compound?

  • Methodology : Ensure anhydrous conditions and fresh coupling agents (e.g., TBTU). Optimize molar ratios (1:1.1 for amine:carbonyl). Microwave-assisted synthesis (50–100°C, 10–30 min) accelerates reaction kinetics and improves yields .

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